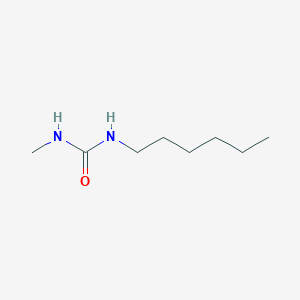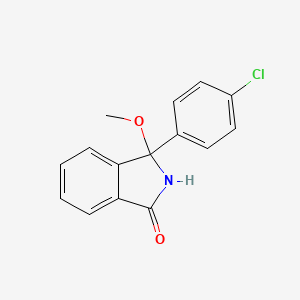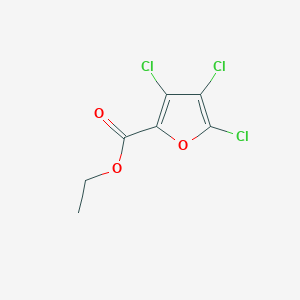
Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-: is a fluorinated organic compound with the molecular formula C14H12F4 and a molecular weight of 256.2387 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic and non-aromatic rings, as well as fluorine atoms that contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- typically involves the fluorination of benzonorbornene derivatives. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques, with additional steps to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of aromatic rings, this compound can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include , , and .
Nucleophilic Substitution: Reagents such as or can be used to replace fluorine atoms with other nucleophiles.
Major Products:
EAS Reactions: Products include brominated, chlorinated, or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- is used as a building block in organic synthesis, particularly in the development of fluorinated organic materials .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty polymers and materials that require high thermal and chemical stability .
Mechanism of Action
The mechanism of action for benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- involves its interaction with various molecular targets through its fluorinated aromatic rings. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact molecular pathways and targets would depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Benzonorbornene, 9-isopropylidene-: This compound lacks the fluorine atoms present in benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-, resulting in different chemical properties and reactivity.
Other Fluorinated Benzonorbornenes: Compounds with varying degrees of fluorination and different substituents on the aromatic rings.
Uniqueness: The presence of four fluorine atoms in benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- makes it unique compared to its non-fluorinated counterparts.
Properties
CAS No. |
51716-04-2 |
|---|---|
Molecular Formula |
C14H12F4 |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
3,4,5,6-tetrafluoro-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C14H12F4/c1-5(2)8-6-3-4-7(8)10-9(6)11(15)13(17)14(18)12(10)16/h6-7H,3-4H2,1-2H3 |
InChI Key |
MBNUUWWMGXQCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


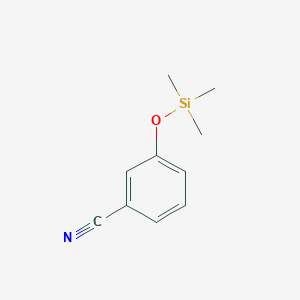

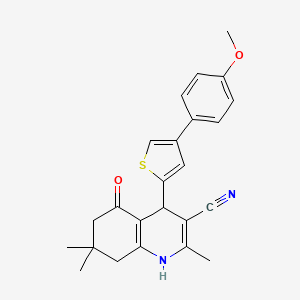

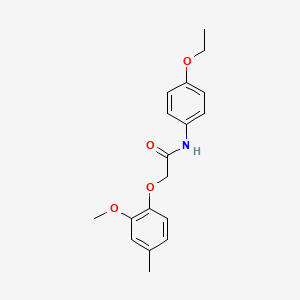

![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)

